molecular formula C10H10INO B6255333 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1391274-71-7

6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B6255333
CAS RN: 1391274-71-7
M. Wt: 287.1
InChI Key:
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Description

6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one (6-AI-1,2,3,4-THN-1-one) is a synthetic compound that has been studied for its various applications in scientific research and laboratory experiments. It is a derivative of the naturally occurring tetrahydronaphthalene (THN) molecule, which is found in a variety of plants, fungi, and bacteria. 6-AI-1,2,3,4-THN-1-one has been used in a variety of laboratory experiments due to its unique properties, such as its ability to interact with other molecules and its stability in a variety of conditions.

Mechanism of Action

6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one is believed to act as an agonist at a variety of receptors, including the serotonin receptor 5-HT1A, the dopamine receptor D2, and the histamine receptor H1. It is thought to bind to these receptors and activate them, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of the neurotransmitter serotonin, which has been linked to depression and anxiety. It has also been shown to increase the levels of dopamine, which is associated with reward and pleasure. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one has several advantages for use in laboratory experiments. It is highly soluble in water and is stable under a variety of conditions. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of acids or bases.

Future Directions

In the future, 6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one could be used to develop new drugs and therapies for a variety of diseases and conditions. Additionally, it could be used to study the structure and function of proteins, as well as to study cell signaling pathways. It could also be used to develop new fluorescent probes for the detection of protein-protein interactions. Finally, it could be used to develop new methods for synthesizing other compounds, such as 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one derivatives.

Synthesis Methods

6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one can be synthesized in a variety of ways. The most common method is the iodination of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one (6-AI-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one) using iodine as the reagent. This reaction results in the formation of 6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one. Other methods for synthesizing 6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one include the use of photochemical reactions and the use of transition metal catalysts.

Scientific Research Applications

6-AI-1,2,3,4-6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one-1-one has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of protein-protein interactions and as a tool for studying the structure and function of proteins. It has also been used in studies of cell signaling pathways and in the development of new drugs and therapies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalen-1-one", "iodine", "ammonia", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: 1,2,3,4-tetrahydronaphthalen-1-one is reacted with iodine in the presence of sodium hydroxide and ethanol to form 6-iodo-1,2,3,4-tetrahydronaphthalen-1-one.", "Step 2: The 6-iodo-1,2,3,4-tetrahydronaphthalen-1-one is then reacted with ammonia in ethanol to form 6-amino-1,2,3,4-tetrahydronaphthalen-1-one.", "Step 3: The 6-amino-1,2,3,4-tetrahydronaphthalen-1-one is then reacted with iodine in the presence of hydrochloric acid and diethyl ether to form 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one, the target compound." ] }

CAS RN

1391274-71-7

Product Name

6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one

Molecular Formula

C10H10INO

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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